(R)-BoroAla-(+)-Pinanediol

Hydrolytic Stability Boronic Ester Asymmetric Synthesis

This chiral α-aminoboronic ester with (+)-pinanediol auxiliary provides enhanced hydrolytic stability compared to pinacol esters, enabling robust synthetic routes. The (R)-configuration is critical for biological activity; its free acid d-boroAla is a potent DDL inhibitor (MIC 8 µg/mL against S. aureus, low resistance frequency 8×10⁻⁸). Ideal for asymmetric synthesis of novel Gram-positive antibiotics and next-generation proteasome inhibitors. Insist on enantiopure (R)-isomer—racemic mixtures drastically reduce potency.

Molecular Formula C12H22BNO2
Molecular Weight 223.12 g/mol
CAS No. 497165-15-8
Cat. No. B1506784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BoroAla-(+)-Pinanediol
CAS497165-15-8
Molecular FormulaC12H22BNO2
Molecular Weight223.12 g/mol
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N
InChIInChI=1S/C12H22BNO2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13/h7-10H,5-6,14H2,1-4H3/t7-,8-,9-,10+,12-/m0/s1
InChIKeyAKMVYVLKQCECJH-GBVMLCMLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-BoroAla-(+)-Pinanediol (CAS 497165-15-8): A Chiral α-Aminoboronic Ester for Asymmetric Synthesis and Enzyme Inhibition


(R)-BoroAla-(+)-Pinanediol (CAS 497165-15-8) is a chiral α-aminoboronic ester formed from (R)-boroalanine and the chiral auxiliary (+)-pinanediol . This compound is widely employed as a chiral building block in asymmetric synthesis, facilitating stereochemical control in the construction of pharmaceutical intermediates and biologically active molecules . It also serves as a direct precursor to the free boronic acid, d-boroAla, which has been characterized as a broad-spectrum antibacterial agent targeting d-Ala-d-Ala ligase (DDL) [1].

Why Generic Substitution of (R)-BoroAla-(+)-Pinanediol with Other Boronic Esters or Amino Acid Analogs is Not Advisable


In-class substitution of (R)-BoroAla-(+)-Pinanediol is not straightforward due to the critical interplay between stereochemistry, hydrolytic stability, and biological activity. The (+)-pinanediol chiral auxiliary confers significantly enhanced hydrolytic stability compared to other common boronic esters like pinacol [1]. Furthermore, the (R)-configuration of the α-aminoboronic moiety is essential for biological activity; studies with the active free acid, d-boroAla, demonstrate that the (R)-enantiomer is the most effective antibacterial agent in a series of structural analogs, while the (S)-enantiomer (l-boroAla) is considerably less active [2]. Therefore, substituting with a racemic mixture, an alternative chiral auxiliary, or a different amino acid analog will directly and quantifiably alter both the chemical stability and biological performance of the compound.

Quantitative Evidence for (R)-BoroAla-(+)-Pinanediol's Differentiation from Analogs


Superior Hydrolytic Stability of Pinanediol Esters Over Pinacol Esters

The pinanediol-protected α-aminoboronic esters, a class to which (R)-BoroAla-(+)-Pinanediol belongs, exhibit significantly improved hydrolytic stability compared to the more common pinacol derivatives [1]. This class-level advantage is critical for maintaining the integrity of the compound during synthesis, purification, and subsequent reactions, a differentiation not offered by pinacol-based building blocks.

Hydrolytic Stability Boronic Ester Asymmetric Synthesis

Antibacterial Activity of (R)-BoroAla-(+)-Pinanediol's Active Moiety Against Gram-Positive Pathogens

The free acid form of the target compound, d-boroAla, demonstrates potent antibacterial activity against key Gram-positive organisms. The reported Minimum Inhibitory Concentration (MIC) against both Staphylococcus aureus and Bacillus subtilis is 8 µg/mL [1]. This direct quantitative data provides a clear benchmark for the compound's intrinsic activity when the pinanediol protecting group is removed. In contrast, the (S)-enantiomer, l-boroAla, shows much lower activity, and N-acetylation completely abolishes it [1].

Antibacterial DDL Inhibitor Gram-Positive

Bactericidal Efficacy and Low Resistance Frequency of the Active Moiety

The active moiety derived from (R)-BoroAla-(+)-Pinanediol, d-boroAla, is not merely bacteriostatic but is bactericidal. It achieves this at 1× MIC against S. aureus and B. subtilis, and at 4× MIC against E. coli and S. enterica [1]. Importantly, the frequency of resistance development in S. aureus is low, reported at 8 × 10⁻⁸ at 4× MIC [1]. This quantitative resistance profile is a key differentiator from many established antibiotics with higher resistance frequencies.

Bactericidal Resistance Frequency DDL Inhibitor

Quantified Chiral Induction in Asymmetric Synthesis Applications

(R)-BoroAla-(+)-Pinanediol serves as a highly effective chiral auxiliary in asymmetric synthesis. While specific enantiomeric excess (ee) values for this exact compound are proprietary or application-specific, the general class of pinanediol boronic esters is renowned for providing high levels of stereocontrol in homologation reactions [1]. This contrasts sharply with the use of achiral boronic esters or racemic mixtures, which cannot provide enantioselectivity and would lead to a mixture of stereoisomers.

Asymmetric Synthesis Chiral Auxiliary Enantiomeric Excess

High-Value Research and Industrial Applications for (R)-BoroAla-(+)-Pinanediol (CAS 497165-15-8)


Development of Novel DDL-Targeted Antibacterial Agents

Given the direct evidence of the active moiety's bactericidal activity against S. aureus (MIC 8 µg/mL) and low resistance frequency (8 × 10⁻⁸ at 4× MIC) [1], (R)-BoroAla-(+)-Pinanediol is a prime starting material for medicinal chemistry programs. It is uniquely suited for synthesizing libraries of novel DDL inhibitors aimed at combating drug-resistant Gram-positive infections.

Synthesis of Proteasome Inhibitor Intermediates and Analogs

The compound's class as a pinanediol-protected α-aminoboronic ester [1] makes it a valuable intermediate for synthesizing next-generation proteasome inhibitors. Its improved stability over pinacol esters allows for more robust synthetic routes and the potential for creating novel boron-containing peptide mimetics with improved pharmacokinetic profiles.

Asymmetric Synthesis of Chiral Pharmaceutical Building Blocks

As a chiral auxiliary, (R)-BoroAla-(+)-Pinanediol [1] is a critical tool for organic chemists requiring high stereocontrol. It is best deployed in the asymmetric homologation of other boronic esters to install new chiral centers with high fidelity, a process essential for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).

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